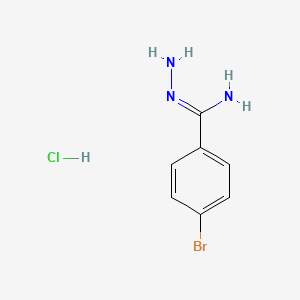
(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine
Descripción general
Descripción
“(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine” is a chemical compound with the CAS Number: 1545665-02-8. It has a molecular weight of 177.19 and its IUPAC name is N-((3,4-dihydro-2H-pyran-2-yl)methyl)-2,2-difluoroethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 .Aplicaciones Científicas De Investigación
1. Use in Hetero-Diels-Alder Reactions
The compound 3,4-dihydro-2H-pyran (DHP), a part of the chemical structure , has been utilized in hetero-Diels-Alder reactions. For instance, DHP undergoes cycloaddition reactions with imines in the presence of scandium triflate immobilized in ionic liquids, resulting in the formation of pyrano- and furo[3,2-c]quinolines (Yadav et al., 2002). Similarly, montmorillonite clay has been used as a catalyst for these reactions (Yadav et al., 2002).
2. Synthesis of Furans and Polymers
DHP is also instrumental in the synthesis of various furans and polymers. For example, ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine were used to synthesize furan derivatives, showing potential as pesticides (Zhao et al., 2020). Moreover, DHP-based nucleic acid base analogs have been synthesized and copolymerized with maleic anhydride, yielding polymers analogous to poly(thymidylic acid) and poly(adenylic acid) (Han et al., 1992).
3. Catalysis and Organic Synthesis
DHP plays a role in various catalytic and synthetic processes. For instance, reactions involving DHP with aryl amines and cyclic enol ethers have been catalyzed using SelectfluorTM, leading to the synthesis of pyrano- and furanotetrahydroquinoline derivatives (Yadav et al., 2003). Additionally, DHP is used in the low-temperature synthesis of pyrano- and furo[3,2-c]quinolines via the Povarov reaction using a 3D nanoporous catalyst (Chauhan et al., 2012).
4. Pharmaceutical Applications
While excluding drug use and dosage, it's noteworthy that derivatives of DHP have been explored for potential pharmaceutical applications. For instance, the synthesis of pyrano- and furanotetrahydroquinolines, which could have pharmaceutical relevance, has been achieved using phosphomolybdic acid as a catalyst (Nagaiah et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-difluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQTZREHFMMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CNCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)
![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)
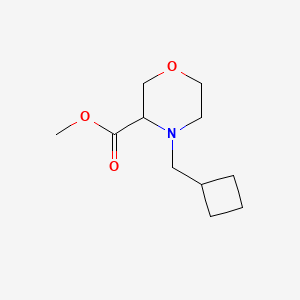
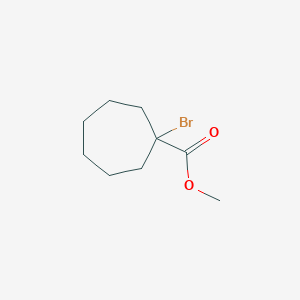
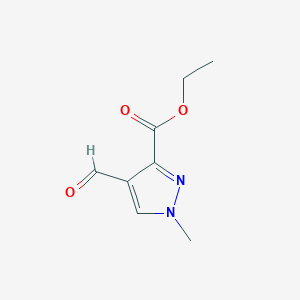
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride](/img/structure/B1430645.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate](/img/structure/B1430646.png)
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)
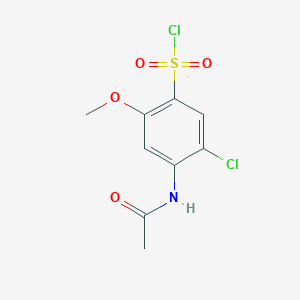
![[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1430652.png)
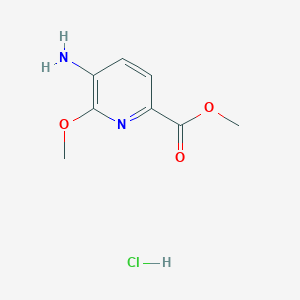
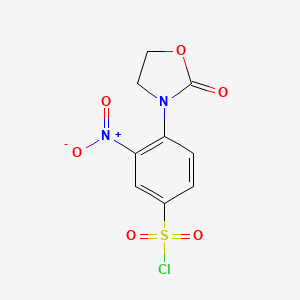
![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)
